molecular formula C13H16N2O3 B3007043 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione CAS No. 1008579-67-6

3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

Cat. No. B3007043
CAS RN: 1008579-67-6
M. Wt: 248.282
InChI Key: FSNBQIMPVZIAPW-UHFFFAOYSA-N
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Description

The compound "3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a five-membered lactam structure with a ketone functionality at the 2,5-positions. The ethoxyphenyl group is a common moiety in medicinal chemistry, often contributing to the lipophilicity and potential receptor binding characteristics of a molecule.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives has been explored in various studies. For instance, a diastereoselective multicomponent synthesis of N-aminopyrrolidine-2,5-diones has been reported, involving the reaction of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring. The substituents on the ring can influence the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealed a nonplanar conformation stabilized by various intermolecular interactions . These structural insights are valuable for understanding the conformational preferences of similar compounds.

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions. The reaction of 1,5-diaryl-4-ethoxycarbonyltetrahydropyrrole-2,3-diones with 2-aminopyridine, for example, leads to the formation of complexes that can be converted to N-(2-pyridyl)-1,5-diaryl-3-hydroxy-2-oxo-2,5-dihydropyrrole-4-carboxamides . Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been shown to yield novel spiro-linked compounds . These reactions highlight the reactivity of the pyrrolidine-2,5-dione scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure. The presence of substituents such as the ethoxyphenyl group can affect the molecule's lipophilicity, solubility, and potential interactions with biological targets. For example, the shift of ethoxy substitution from the 4- to the 2-position on the phenyl ring of a thiazolidine-2,4-dione derivative was found to significantly improve its biological activities . This suggests that subtle changes in the structure of pyrrolidine-2,5-dione derivatives can lead to significant differences in their properties and activities.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel succinimide derivatives, including compounds related to 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, has been explored through methods that involve condensation reactions improved by microwave irradiation. These synthetic routes have demonstrated significantly higher yields compared to conventional methods. The structural characterization of these compounds was achieved using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis, revealing their complex molecular structures and paving the way for further biological activity studies (Cvetkovic et al., 2019).

Antimicrobial Activity

Some derivatives of 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione have shown promising in vitro antifungal activities towards several test fungi. Specifically, a study found that certain compounds exhibited significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides. This highlights the compound's relevance in developing new antimicrobial agents (Cvetkovic et al., 2019).

Quantum Chemical Investigation

The quantum chemical investigation of these compounds, using density functional theory (DFT) calculations, has provided insights into the structure-activity relationship (SAR) of these molecules. The molecular electrostatic potential (MEP) map analysis for optimized geometry of certain derivatives has been utilized to predict the chemical activity of the molecule, offering a theoretical foundation for understanding the biological activities of these compounds (Cvetkovic et al., 2019).

Antioxidant Activity

N-Aminomethyl derivatives of ethosuximide and related compounds, which share structural similarities with 3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, have been synthesized and evaluated for their antioxidant activity. These studies contribute to the understanding of the compound's potential in modulating oxidative stress-related biological processes (Hakobyan et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) are often used to communicate this information .

properties

IUPAC Name

3-(4-ethoxyanilino)-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)14-11-8-12(16)15(2)13(11)17/h4-7,11,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNBQIMPVZIAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

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